

A Technical Guide to the Natural Abundance of ^{13}C in Hexachloroethane

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Compound of Interest

Compound Name: Hexachloroethane- ^{13}C

Cat. No.: B1340454

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of the Carbon-13 (^{13}C) isotope, with a specific focus on its relevance to the organochlorine compound hexachloroethane (C_2Cl_6). This document outlines the theoretical abundance of ^{13}C , the principal methodologies for its experimental determination, and detailed protocols for analysis.

Introduction to Isotopic Abundance and Hexachloroethane

Natural isotopic abundance refers to the percentage of each isotope of an element as it is found in a natural sample. Carbon, a fundamental element in organic chemistry and drug development, has two stable isotopes: the highly abundant Carbon-12 (^{12}C) and the much rarer Carbon-13 (^{13}C). The ^{13}C isotope, which possesses an additional neutron, constitutes approximately 1.07% of all natural carbon.^[1] This subtle difference in mass allows ^{13}C to be used as a powerful tracer in metabolic studies, environmental science, and for the structural elucidation of organic molecules.

Hexachloroethane (C_2Cl_6) is a synthetic, crystalline solid with a camphor-like odor.^[2] It is not a naturally occurring compound and is typically formed as a by-product in industrial chlorination processes.^[2] Historically, it has been used by the military in smoke-producing devices, as a component in fungicides and insecticides, and in metallurgy to degas aluminum melts.^[2]

Understanding the isotopic composition of hexachloroethane and similar compounds is crucial for source tracking, environmental monitoring, and in advanced analytical applications.

Natural Abundance of Carbon Isotopes

The universally accepted natural abundances of carbon's stable isotopes are presented below. While minor variations can occur due to isotopic fractionation from physical, chemical, and biological processes, these values serve as the standard baseline.

Data Presentation: Natural Abundance of Stable Carbon Isotopes

Isotope	Protons	Neutrons	Isotopic Mass (Da)	Natural Abundance (%)
Carbon-12 (¹² C)	6	6	12.000000	~98.93%
Carbon-13 (¹³ C)	6	7	13.003355	~1.07%

Source: Data compiled from multiple sources.[\[1\]](#)

For a specific molecule like hexachloroethane, which contains two carbon atoms, the probability of finding a ¹³C atom is theoretically doubled. In mass spectrometry, this gives rise to a characteristic M+1 peak. The expected intensity of the M+1 peak for a molecule with two carbon atoms is approximately 2.2% of the molecular ion (M) peak, reflecting the 1.1% chance for each of the two carbons to be a ¹³C isotope.[\[1\]](#)

While no specific experimental studies detailing the precise ¹³C natural abundance in hexachloroethane were identified in a comprehensive literature review, the value can be precisely determined using established analytical techniques.

Experimental Protocol: Determination of ¹³C Abundance by GC-IRMS

The gold standard for determining compound-specific isotope ratios is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). This technique combines the separation power of gas chromatography with the high precision of an isotope ratio mass spectrometer.

3.1 Sample Preparation

- **Dissolution:** A known quantity of the hexachloroethane sample is dissolved in a high-purity organic solvent (e.g., hexane or dichloromethane) to a suitable concentration, typically in the parts-per-million (ppm) range.
- **Purity Check:** The purity of the dissolved sample should be verified using a standard Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detector (GC-FID) method to ensure no co-eluting impurities will interfere with the isotopic analysis.
- **Standard Preparation:** A working standard with a known and certified $^{13}\text{C}/^{12}\text{C}$ ratio is prepared in the same manner to calibrate the instrument and ensure accuracy.

3.2 Instrumentation: GC-Combustion-IRMS

The analytical workflow involves a gas chromatograph connected via a combustion interface to the isotope ratio mass spectrometer.

- **Gas Chromatography (GC):**
 - **Injector:** A split/splitless injector is typically used, operated at a temperature that ensures the complete and rapid volatilization of hexachloroethane without thermal degradation (e.g., 250°C).
 - **Carrier Gas:** High-purity helium is used as the carrier gas at a constant flow rate.
 - **Column:** A capillary column suitable for separating chlorinated hydrocarbons is employed (e.g., a 30m x 0.25mm ID, 0.25μm film thickness TG-5MS or similar).[3]
 - **Oven Program:** A temperature program is developed to ensure the sharp, symmetrical elution of the hexachloroethane peak, well-separated from the solvent and any potential impurities. A typical program might start at 100°C, ramp to 180°C, and then continue to a final temperature of 270-300°C.[3]
- **Combustion Interface:**

- The eluent from the GC column is directed into a high-temperature (940-1000°C) combustion reactor.[4]
- The reactor contains an oxidant (e.g., copper oxide) which quantitatively converts the carbon in the hexachloroethane molecule into carbon dioxide (CO₂) gas.
- The resulting gas stream is then passed through a reduction reactor to remove excess oxygen and convert nitrogen oxides to N₂. A water trap removes any H₂O produced.

- Isotope Ratio Mass Spectrometer (IRMS):
 - The purified CO₂ gas enters the ion source of the mass spectrometer.
 - The IRMS is a magnetic sector instrument equipped with multiple Faraday cup detectors, allowing for the simultaneous measurement of the ion beams corresponding to the different isotopologues of CO₂.[5]
 - Specifically, the detectors are positioned to measure the ion currents for mass-to-charge ratios (m/z) 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O).
 - The instrument calculates the ratio of m/z 45 to m/z 44 to determine the ¹³C/¹²C ratio. Corrections are automatically applied for the contribution of ¹⁷O to the m/z 45 signal.

3.3 Data Analysis and Reporting

The ¹³C/¹²C ratio is reported using the delta (δ) notation in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The formula is as follows:

$$\delta^{13}\text{C} (\text{‰}) = [(R_{\text{sample}} / R_{\text{standard}}) - 1] \times 1000$$

Where R_{sample} is the ¹³C/¹²C ratio of the hexachloroethane sample and R_{standard} is the ¹³C/¹²C ratio of the VPDB standard.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-IRMS protocol for determining the ¹³C abundance in a hexachloroethane sample.



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